molecular formula C22H20N2O4S2 B2810086 Methyl 3-[[2-[2-[(3-methylbenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate CAS No. 477887-63-1

Methyl 3-[[2-[2-[(3-methylbenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate

Cat. No.: B2810086
CAS No.: 477887-63-1
M. Wt: 440.53
InChI Key: JANYRMBCKKKXOH-UHFFFAOYSA-N
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Description

Methyl 3-[[2-[2-[(3-methylbenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate is a complex organic compound featuring a thiophene ring, a benzoyl group, and various functional groups that contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[[2-[2-[(3-methylbenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where benzoyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride.

    Amidation and Sulfanylacetylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the sulfanyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiophene ring. Halogenation, nitration, and sulfonation are typical electrophilic substitutions, while nucleophilic substitutions might involve the replacement of halogen atoms with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The presence of the thiophene ring and the benzoyl group can interact with biological targets, influencing their activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could act as a pharmacophore in drug design, particularly in the development of anti-inflammatory or anticancer agents.

Industry

In the industrial sector, this compound might be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Methyl 3-[[2-[2-[(3-methylbenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzoyl group can form hydrogen bonds or hydrophobic interactions, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[[2-[2-[(4-methylbenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate: Similar structure with a different position of the methyl group on the benzoyl ring.

    Ethyl 3-[[2-[2-[(3-methylbenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate: Similar structure with an ethyl ester instead of a methyl ester.

    Methyl 3-[[2-[2-[(3-chlorobenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate: Similar structure with a chloro substituent on the benzoyl ring.

Uniqueness

The uniqueness of Methyl 3-[[2-[2-[(3-methylbenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methyl group on the benzoyl ring can influence the compound’s steric and electronic properties, affecting its interactions with molecular targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

methyl 3-[[2-[2-[(3-methylbenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S2/c1-14-6-5-7-15(12-14)21(26)24-16-8-3-4-9-18(16)30-13-19(25)23-17-10-11-29-20(17)22(27)28-2/h3-12H,13H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANYRMBCKKKXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2SCC(=O)NC3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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